Briciclib -

Briciclib

Catalog Number: EVT-8786172
CAS Number:
Molecular Formula: C19H23O10PS
Molecular Weight: 474.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Briciclib is classified as a eukaryotic initiation factor inhibitor. It specifically targets the eIF4E protein, which plays a crucial role in the initiation of mRNA translation. By inhibiting this factor, Briciclib can potentially reduce the expression of proteins that promote cancer cell growth and survival. The compound has been studied extensively in preclinical models and has shown efficacy in inhibiting tumor growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of Briciclib involves several key steps, typically starting from simple organic precursors. The synthetic route is designed to ensure high purity and yield of the final product. While specific detailed methods are proprietary, general approaches include:

  1. Formation of key intermediates: Utilizing standard organic reactions such as coupling reactions to build the core structure.
  2. Functional group modifications: Employing techniques like oxidation and reduction to achieve the desired functional groups that enhance biological activity.
  3. Purification: Techniques such as chromatography are employed to isolate Briciclib from reaction mixtures.

The synthesis process is optimized for scalability to support clinical trials and eventual commercialization.

Molecular Structure Analysis

Structure and Data

Briciclib has a well-defined molecular structure characterized by its specific functional groups that facilitate interaction with the eIF4E protein. The molecular formula is C15H16N4OC_{15}H_{16}N_{4}O with a molecular weight of approximately 284.31 g/mol.

  • Molecular Structure: The compound features a complex arrangement that includes aromatic rings and nitrogen-containing groups, contributing to its binding affinity for eIF4E.

Structural Data

  • Chemical Name: N-(1H-imidazol-4-yl)-2-(1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
  • IUPAC Name: 1-(2-(1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)acetamido)imidazole
  • 3D Structure: Available through various chemical databases, illustrating its spatial configuration critical for biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Briciclib's mechanism of action involves specific interactions with eIF4E, leading to a cascade of biochemical reactions that inhibit protein synthesis related to cancer progression. Key reactions include:

  1. Binding Interaction: Briciclib binds to eIF4E, preventing its interaction with the mRNA cap structure.
  2. Inhibition of Translation Initiation: This binding disrupts the assembly of the translation initiation complex, effectively reducing protein synthesis from oncogenic mRNAs.

These interactions have been validated through various biochemical assays including Western blotting and cell viability assays.

Mechanism of Action

Process and Data

The mechanism by which Briciclib exerts its effects involves:

  1. Inhibition of eIF4E: By binding to eIF4E, Briciclib prevents it from associating with eIF4G, a critical co-factor necessary for mRNA translation.
  2. Reduction in Oncogenic Protein Synthesis: This inhibition leads to decreased levels of proteins that promote cell proliferation and survival in cancer cells.
  3. Induction of Apoptosis: The resultant decrease in oncogenic protein levels can trigger apoptotic pathways in sensitive tumor cells.

Research indicates that Briciclib can selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

Briciclib exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
Applications

Scientific Uses

Briciclib is primarily investigated for its potential applications in oncology, particularly for:

  1. Cancer Treatment: Targeting tumors with high levels of eIF4E expression.
  2. Combination Therapies: Studied in conjunction with other anticancer agents to enhance therapeutic efficacy.
  3. Research Tool: Used in laboratory settings to elucidate mechanisms of translation regulation in cancer biology.

The ongoing research into Briciclib continues to expand its potential applications beyond initial findings, making it a compound of significant interest within the scientific community.

Introduction to Briciclib in Oncological Research

Role of Eukaryotic Translation Initiation Factor 4E in Malignant Transformation

Eukaryotic translation initiation factor 4E (eIF4E) serves as a master regulator of cap-dependent protein synthesis, binding the 7-methylguanosine (m7G) cap structure at the 5′ terminus of messenger RNAs (mRNAs). This binding facilitates the assembly of the eukaryotic translation initiation factor 4F complex, which recruits ribosomal subunits to initiate translation [1] [5]. In malignant contexts, eIF4E is frequently overexpressed or hyperactivated via upstream oncogenic pathways (e.g., PI3K/AKT/mTOR, RAS), leading to selective translational enhancement of "weak" mRNAs characterized by complex 5′ untranslated regions [1] [3]. These mRNAs encode proteins implicated in:

  • Cell cycle progression: Cyclin D1, cyclin-dependent kinase 2
  • Apoptosis evasion: Bcl-2, survivin, Mcl-1
  • Angiogenesis: Vascular endothelial growth factor, fibroblast growth factor 2
  • Metastasis: Matrix metalloproteinase 9, heparanase [1] [6]

Table 1: Key Oncogenic Proteins Regulated by eIF4E in Malignancy

Cellular ProcesseIF4E-Sensitive ProteinsFunctional Impact in Cancer
Cell CycleCyclin D1, CDK2Uncontrolled proliferation
Apoptosis EvasionMcl-1, Bcl-2, SurvivinEnhanced cell survival
AngiogenesisVEGF, FGF2Tumor neovascularization
Invasion/MetastasisMMP9, HeparanaseTissue remodeling & metastasis

Overexpression of eIF4E alone transforms fibroblasts and epithelial cells in vitro and drives tumorigenesis in vivo, including lymphomas, angiosarcomas, and carcinomas in transgenic models [1]. Clinically, eIF4E elevation correlates with advanced disease grade and poor prognosis across solid tumors (e.g., breast, prostate, head and neck squamous cell carcinoma) [1] [3].

Rationale for Targeting eIF4E in Solid Tumor Therapeutics

The centrality of eIF4E as a convergence point for multiple oncogenic pathways underpins its therapeutic relevance:

  • Oncogene Dependency: Cancer cells with eIF4E overexpression develop "addiction" to its activity, rendering them susceptible to its inhibition even when normal cells remain unaffected [3]. Primary leukemia specimens with high eIF4E show 100-fold greater sensitivity to eIF4E antagonists than normal bone marrow [3].
  • Upstream Dysregulation: Common mutations (e.g., PI3K, AKT, mTOR) hyperactivate eIF4E via phosphorylation of its repressors, the 4E-binding proteins (4E-BPs). mTOR-mediated 4E-BP1 phosphorylation releases eIF4E, enabling assembly of the initiation complex [1] [5].
  • Pleiotropic Oncogenic Output: By coordinately enhancing translation of proliferative, survival, angiogenic, and invasive factors, eIF4E acts as a force multiplier in malignancy [1] [6].

Table 2: Evidence Linking eIF4E Activity to Tumor Pathogenesis

Evidence CategoryKey FindingsClinical Relevance
Genetic ModelseIF4E transgenic mice develop spontaneous tumorsValidates direct oncogenic function
Prognostic StudiesElevated eIF4E predicts recurrence in breast/prostate cancersBiomarker for aggressive disease
Pathway AnalysismTOR-driven lymphomagenesis requires 4EBP1/eIF4E axisConfirms eIF4E as critical effector node

Thus, pharmacologically disrupting eIF4E offers a strategy to simultaneously cripple multiple hallmarks of cancer [1] [6].

Historical Development of Briciclib as a Derivative of ON 013100

Briciclib (formerly ON 013105 or ON 014185) emerged as a phosphate ester prodrug of the benzyl styryl sulfone compound ON 013100, designed to improve bioavailability. Its development originated from structure-activity studies targeting eIF4E-cap interaction and cyclin D1 translation [4] [7]:

  • Chemical Evolution: ON 013100 was identified through screening for compounds that suppress cyclin D1 protein without altering its mRNA. Optimization yielded the prodrug Briciclib (sodium salt), which undergoes hydrolysis to release ON 013100 in vivo [4].
  • Molecular Structure: The active metabolite ON 013100 features a bis-aryl ethenyl sulfone scaffold (chemical formula: C19H23O10PS; molecular weight: 474.4 g/mol). Key pharmacophores include the sulfone group (critical for eIF4E binding) and methoxy substitutions enhancing membrane permeability [4].
  • Mechanistic Insight: Early studies demonstrated that ON 013100 binds eIF4E’s cap-binding pocket, competitively inhibiting m7G cap association and blocking eIF4F complex formation. This selectively suppresses translation of oncoproteins like cyclin D1 and c-MYC [7].
  • Translational Development: Onconova Therapeutics advanced Briciclib into a Phase I dose-escalation trial (NCT02168725) for refractory solid tumors based on preclinical evidence of eIF4E targeting. The trial completed six of seven planned cohorts by 2015 [7], though clinical development was later discontinued [2].

Table 3: Key Characteristics of Briciclib and Its Active Metabolite

ParameterBriciclib (ON 013105)Active Metabolite (ON 013100)
Chemical ClassPhosphate ester prodrugBenzyl styryl sulfone
Molecular FormulaC19H23O10PSC17H18O6S (free acid of ON 013100)
MechanismHydrolyzed to ON 013100Binds eIF4E; inhibits cap recognition
Primary TargetCap-dependent translation via eIF4ECyclin D1, c-MYC mRNAs
Development StatusDiscontinued (Phase I completed)Preclinical validation

Briciclib exemplifies a rationally designed translational inhibitor targeting a node of vulnerability in cancer cells dependent on eIF4E hyperactivity [4] [7].

Properties

Product Name

Briciclib

IUPAC Name

[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]phenyl] dihydrogen phosphate

Molecular Formula

C19H23O10PS

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)

InChI Key

LXENKEWVEVKKGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.